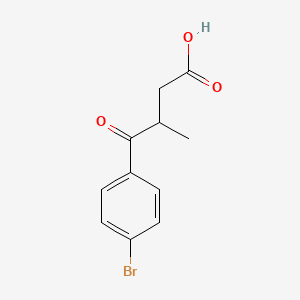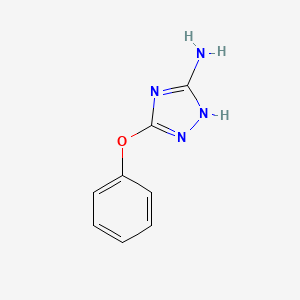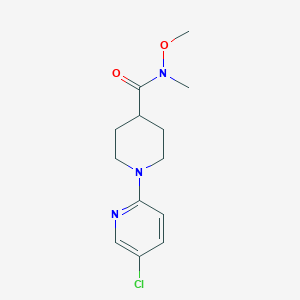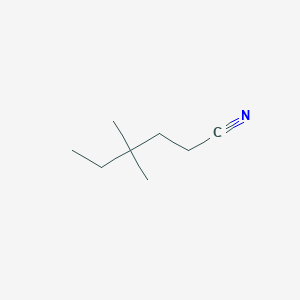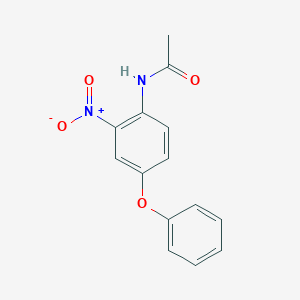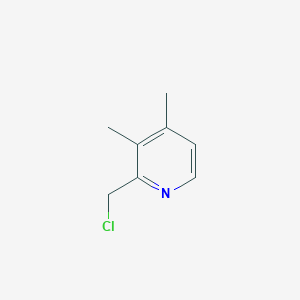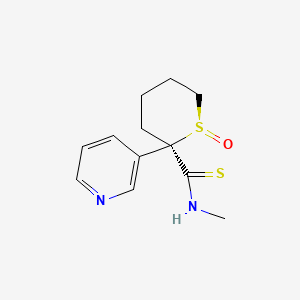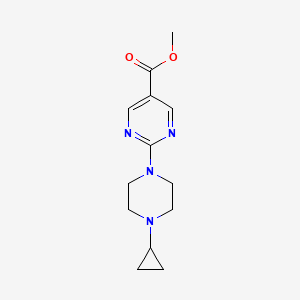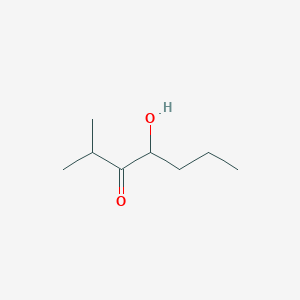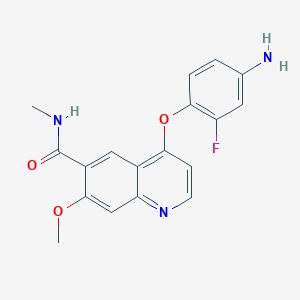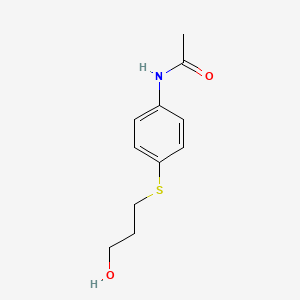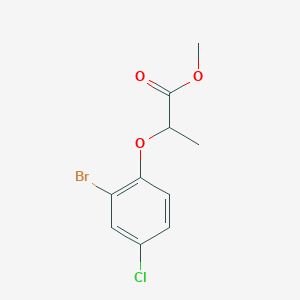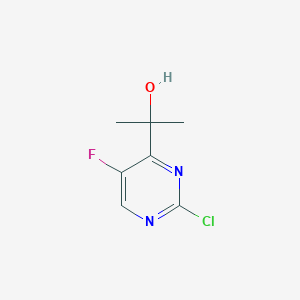
2-(2-Chloro-5-fluoropyrimidin-4-yl)propan-2-ol
Übersicht
Beschreibung
2-(2-Chloro-5-fluoropyrimidin-4-yl)propan-2-ol is a chemical compound with the molecular formula C7H8ClFN2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-fluoropyrimidin-4-yl)propan-2-ol typically involves the reaction of 2-chloro-5-fluoropyrimidine with appropriate reagents under controlled conditions. One common method involves the use of reducing agents and solvents to facilitate the reaction. For example, 2,4-dichloro-5-fluoropyrimidine can be reacted with a reducing metal powder in the presence of a solvent, followed by the addition of acid to complete the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloro-5-fluoropyrimidin-4-yl)propan-2-ol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups like chlorine and fluorine.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium carbonate (K2CO3) and various amines can be used to facilitate C-N bond formation.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2), while reducing agents may include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with amines can produce 5-fluoro-2-amino pyrimidines .
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-5-fluoropyrimidin-4-yl)propan-2-ol has several scientific research applications:
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological systems.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-5-fluoropyrimidin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor to 2-(2-Chloro-5-fluoropyrimidin-4-yl)propan-2-ol, used in similar applications.
2,4-Dichloro-5-fluoropyrimidine: Another related compound with similar reactivity and applications.
5-Fluorouracil: An anticancer agent derived from fluoropyrimidine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms on the pyrimidine ring enhances its reactivity and potential for forming diverse derivatives.
Eigenschaften
Molekularformel |
C7H8ClFN2O |
|---|---|
Molekulargewicht |
190.60 g/mol |
IUPAC-Name |
2-(2-chloro-5-fluoropyrimidin-4-yl)propan-2-ol |
InChI |
InChI=1S/C7H8ClFN2O/c1-7(2,12)5-4(9)3-10-6(8)11-5/h3,12H,1-2H3 |
InChI-Schlüssel |
RPYSVUUANIFTAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=NC(=NC=C1F)Cl)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
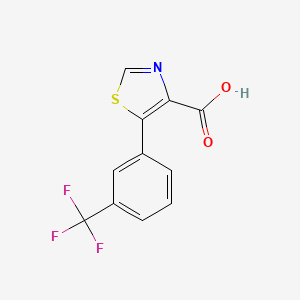
![5-Bromo-6,7-dihydro-benzo[b]thiophene](/img/structure/B8637042.png)
